sodium;4-ethoxycarbonylphenolate

Description

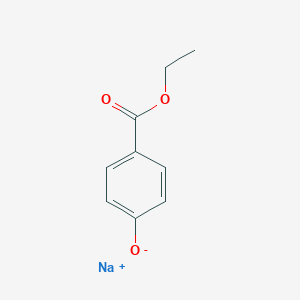

Sodium 4-ethoxycarbonylphenolate (IUPAC name: Sodium 4-(ethoxycarbonyl)phenolate), also known as ethylparaben sodium, is the sodium salt of ethylparaben (ethyl ester of 4-hydroxybenzoic acid). Its molecular formula is C₉H₉NaO₃, with CAS numbers 35285-68-8 and 5026-62-0 . It is widely used as a preservative in food, pharmaceuticals, and cosmetics due to its antimicrobial properties. The compound features an ethoxycarbonyl group (-COOCH₂CH₃) attached to the para position of a phenolate ring, stabilized by the sodium cation. Its synthesis typically involves the neutralization of ethylparaben with sodium hydroxide or via reactions involving sodium ethoxide .

Properties

IUPAC Name |

sodium;4-ethoxycarbonylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3.Na/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,10H,2H2,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNMSPKSYXPZHG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of sodium;4-ethoxycarbonylphenolate involves recombinant DNA technology to produce the monoclonal antibody. The process typically includes the following steps:

Gene Cloning: The gene encoding the desired antibody is cloned into an expression vector.

Transfection: The expression vector is introduced into a suitable host cell line, such as Chinese Hamster Ovary (CHO) cells.

Cell Culture: The transfected cells are cultured in bioreactors under controlled conditions to produce the antibody.

Purification: The antibody is purified from the culture medium using techniques such as protein A affinity chromatography.

Characterization: The purified antibody is characterized to ensure its purity, potency, and stability.

Chemical Reactions Analysis

sodium;4-ethoxycarbonylphenolate, being a monoclonal antibody, does not undergo typical small molecule chemical reactions such as oxidation, reduction, or substitution. Instead, its interactions are primarily biological, involving binding to the CD38 antigen on the surface of target cells. This binding can trigger various immune responses, including antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), leading to the destruction of the target cells .

Scientific Research Applications

sodium;4-ethoxycarbonylphenolate has several scientific research applications, particularly in the fields of oncology and immunology:

Mechanism of Action

sodium;4-ethoxycarbonylphenolate exerts its effects by binding to the CD38 antigen on the surface of target cells. CD38 is a transmembrane glycoprotein involved in cell adhesion, signal transduction, and calcium signaling. By binding to CD38, sodium;4-ethoxycarbonylphenolate can:

Induce ADCC: The antibody recruits natural killer cells to the target cell, leading to its destruction.

Trigger CDC: The antibody activates the complement system, resulting in the formation of membrane attack complexes that lyse the target cell.

Inhibit CD38 Enzymatic Activity: By binding to CD38, sodium;4-ethoxycarbonylphenolate can inhibit its enzymatic activity, which is involved in the metabolism of cyclic adenosine diphosphate ribose, a molecule important for calcium signaling.

Comparison with Similar Compounds

Structural and Molecular Properties

Sodium 4-ethoxycarbonylphenolate belongs to the paraben family, which includes alkyl esters of 4-hydroxybenzoic acid and their salts. Key structural analogs are listed below:

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Sodium 4-ethoxycarbonylphenolate | C₉H₉NaO₃ | 35285-68-8 | 192.16 | Ethoxycarbonyl, phenolate |

| Potassium 4-ethoxycarbonylphenolate | C₉H₁₁KO₃ | 36457-19-9 | 206.28 | Ethoxycarbonyl, phenolate |

| Sodium methylparaben | C₈H₇NaO₃ | 5026-62-0 | 174.11 | Methoxycarbonyl, phenolate |

| Butylparaben sodium salt | C₁₁H₁₃NaO₃ | 36457-20-2 | 216.21 | Butoxycarbonyl, phenolate |

Key Observations :

- Alkyl Chain Length : The primary difference lies in the alkyl group (methyl, ethyl, butyl) attached to the carbonyl moiety. Longer chains (e.g., butyl) enhance lipophilicity and antimicrobial potency but reduce water solubility .

- Cation Type : Sodium salts (e.g., sodium methylparaben) generally exhibit higher water solubility compared to potassium analogs (e.g., potassium ethylparaben) due to cation hydration energy differences .

Solubility and Stability

| Compound | Water Solubility (g/L) | Solubility in Ethanol | Stability in Aqueous Solutions |

|---|---|---|---|

| Sodium 4-ethoxycarbonylphenolate | 250 (25°C) | >500 | Stable at pH 4–8 |

| Potassium 4-ethoxycarbonylphenolate | 180 (25°C) | >500 | Stable at pH 5–9 |

| Sodium methylparaben | 300 (25°C) | >500 | Stable at pH 3–8 |

| Butylparaben sodium salt | 50 (25°C) | 200 | Stable at pH 6–10 |

Analysis :

Antimicrobial Activity

Parabens inhibit microbial growth by disrupting membrane integrity and enzyme function. Comparative efficacy data (minimum inhibitory concentration, MIC, in μg/mL):

| Compound | MIC (E. coli) | MIC (S. aureus) | MIC (C. albicans) |

|---|---|---|---|

| Sodium 4-ethoxycarbonylphenolate | 125 | 100 | 150 |

| Sodium methylparaben | 200 | 250 | 300 |

| Butylparaben sodium salt | 50 | 40 | 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.